molecular formula C20H24ClN3O4S B251132 2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B251132
M. Wt: 437.9 g/mol
InChI Key: FGJTVRZHVUNQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also blocks the activation of various signaling pathways that are involved in cancer cell growth and survival. Additionally, this compound has been shown to enhance the activity of immune cells, which can help in the clearance of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is its specificity towards the targeted kinases, which reduces the risk of off-target effects. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and low clearance. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully monitored in clinical trials.

Future Directions

Several research directions can be explored in the future to further understand the potential applications of 2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. These include:
1. Combination therapy: this compound can be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: The identification of biomarkers that can predict the response to this compound can help in patient selection and personalized treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to identify the optimal dosing regimen.
4. Mechanism of resistance: Understanding the mechanisms of resistance to this compound can help in the development of strategies to overcome it.
In conclusion, this compound is a promising small molecule inhibitor that has shown significant antitumor activity in preclinical studies. Its specificity towards targeted kinases and good pharmacokinetic properties make it a promising candidate for further development. However, careful monitoring of its potential toxicity and further research are needed to fully understand its potential applications in cancer treatment.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 2-(4-chloro-3-methylphenoxy) acetamide with 4-(methylsulfonyl)-1-piperazine phenylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. In preclinical studies, this compound has demonstrated significant antitumor activity and has been well-tolerated in animal models.

Properties

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H24ClN3O4S/c1-15-13-16(7-8-17(15)21)28-14-20(25)22-18-5-3-4-6-19(18)23-9-11-24(12-10-23)29(2,26)27/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

FGJTVRZHVUNQSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Cl

Origin of Product

United States

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